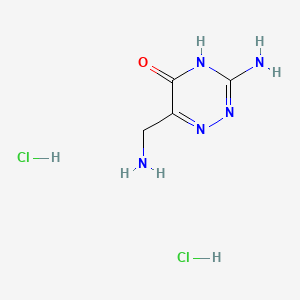

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride” likely contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two amino groups (-NH2), one of which is attached to a methylene group (-CH2-) .

Molecular Structure Analysis

The molecular structure of this compound would be based on the triazine ring, with the various functional groups attached at the 3 and 6 positions. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions, particularly those involving nucleophilic substitution. The presence of the amino groups could also allow for reactions such as acylation or alkylation .Scientific Research Applications

Asymmetric Induction in Chemical Reactions : 3-Aryl-1,2,4-triazin-5(4H)-ones, including compounds similar to "3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride", have been used in reactions with C-nucleophiles. These reactions, in the presence of N-protected amino acids, lead to high diastereomeric excess, demonstrating the potential for asymmetric induction in organic synthesis (Egorov et al., 2006).

Antiviral Properties : Certain 1,2,4-triazine derivatives have shown cytotoxic and antiviral actions against viruses like the vaccinia virus. This suggests potential applications in developing antiviral agents (Rusinov et al., 2012).

Facile Synthesis of Novel Derivatives : 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one, a compound similar to the one , has been used as a building block for synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives. This highlights the versatility of such compounds in synthesizing a variety of heterocyclic compounds (Vahedi et al., 2010).

Biological Activity of Derivatives : Derivatives of 1,2,4-triazinones, like 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, have been synthesized and shown to possess antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Holla et al., 1998).

Herbicide Research : A triazine derivative, structurally analogous to "3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride", was found to inhibit the cell-wall lignification process catalysed by peroxidase from lupin, indicating potential use in herbicide research (Muñoz et al., 1990).

Synthesis of Novel Fluorine Substituted α-Aminophosphonic Acids : Fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety have been synthesized. These novel compounds have demonstrated promising antioxidant activities, suggesting applications in medicinal chemistry (Makki et al., 2018).

Larvicidal and Antimicrobial Activities : Novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their antimicrobial properties and mosquito larvicidal activity. This indicates potential applications in pest control and as antimicrobial agents (Kumara et al., 2015).

Mechanism of Action

Target of Action

It is known that the compound contains an aminomethyl group , which is a monovalent functional group often found in tertiary amines . This suggests that the compound may interact with biological targets that have affinity for tertiary amines.

Mode of Action

Compounds with aminomethyl groups often interact with their targets through the formation of covalent bonds . The aminomethyl group can act as a nucleophile, attacking electrophilic sites on the target molecule .

Biochemical Pathways

Given the presence of the aminomethyl group, it is plausible that the compound could be involved in pathways where tertiary amines play a role .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its solubility in DMSO and methanol suggests that the compound may be more effective in environments where these solvents are present. Additionally, the compound’s stability at room temperature suggests that it may be less effective in environments with extreme temperatures.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h1,5H2,(H3,6,7,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJUKKCZXYUJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(NC1=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)